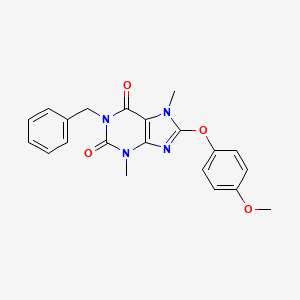![molecular formula C23H29N3O B11616252 2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B11616252.png)
2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-Hexyl-1H-1,3-benzodiazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol is a complex organic compound that features a benzodiazole ring, an alkyl chain, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Hexyl-1H-1,3-benzodiazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol typically involves multi-step organic reactions. One common route includes:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Alkylation: The benzodiazole ring is then alkylated using hexyl bromide in the presence of a base such as potassium carbonate.
Aminomethylation: The alkylated benzodiazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Phenol Functionalization: Finally, the phenol group is introduced through a substitution reaction, often using a phenol derivative and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced benzodiazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-{[(1-Hexyl-1H-1,3-benzodiazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[(1-Hexyl-1H-1,3-benzodiazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, potentially affecting gene expression. The phenol group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1-Hexyl-1H-1,3-benzodiazol-2-yl)amino]methyl}-6-(methyl)phenol
- 2-{[(1-Hexyl-1H-1,3-benzodiazol-2-yl)amino]methyl}-6-(ethyl)phenol
Uniqueness
Compared to its analogs, 2-{[(1-Hexyl-1H-1,3-benzodiazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol features a prop-2-en-1-yl group, which can participate in additional chemical reactions such as polymerization and cross-linking, enhancing its versatility in various applications.
Properties
Molecular Formula |
C23H29N3O |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-[[(1-hexylbenzimidazol-2-yl)amino]methyl]-6-prop-2-enylphenol |
InChI |
InChI=1S/C23H29N3O/c1-3-5-6-9-16-26-21-15-8-7-14-20(21)25-23(26)24-17-19-13-10-12-18(11-4-2)22(19)27/h4,7-8,10,12-15,27H,2-3,5-6,9,11,16-17H2,1H3,(H,24,25) |
InChI Key |
LZOTWRLXUPYRIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1NCC3=CC=CC(=C3O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-methylbenzyl)thio]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide](/img/structure/B11616184.png)
![2-[(4-methylbenzyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616186.png)
![3-[(2-ethylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11616189.png)
![1-(4-Phenylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11616193.png)
![Ethyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11616196.png)
![2-(4-ethyl-1-piperazinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616204.png)
![4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-6-methoxyphenol](/img/structure/B11616208.png)
![6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11616224.png)
![N-(2,3-dichlorophenyl)-2-[(4-ethylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11616232.png)
![4-[[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methylphenyl)amino]methyl]-2-methoxyphenyl 2-fluorobenzoate](/img/structure/B11616237.png)
![Ethyl 4-{[4-(morpholin-4-yl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11616240.png)
![2-amino-4-[4-(dimethylamino)phenyl]-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B11616241.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616245.png)
